molecular formula C5H3ClN2O B1319482 Pyrimidine-2-carbonyl chloride CAS No. 220769-83-5

Pyrimidine-2-carbonyl chloride

Cat. No. B1319482
Key on ui cas rn: 220769-83-5
M. Wt: 142.54 g/mol
InChI Key: FOVRZAGACROHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06399614B1

Procedure details

A stirred mixture of 0.837 g of 2-pyrimidinecarboxylic acid hydrochloride (prepared as described in S. Gronowitz et al. Ark. Chem, 1964, 22, 66-82), 30 mL of CHCl3 and 2 mL of thionyl chloride was heated at reflux for 12 h. After cooling to r.t., the suspension was filtered and the filtrate was evaporated to dryness in vacuo to afford 0.306 g (67%) of the title compound as a green solid used in the next step without further purification.
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[C:8]([OH:10])=O.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[C:8]([Cl:13])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.837 g
Type
reactant
Smiles
Cl.N1=C(N=CC=C1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.306 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.